Product packaging for 4-Hydrazino-2-phenylpyrimidine(Cat. No.:)

4-Hydrazino-2-phenylpyrimidine

Cat. No.: B372548
M. Wt: 186.21g/mol
InChI Key: NPXXZRMLESNOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazino-2-phenylpyrimidine is a valuable chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. The compound features a pyrimidine heterocycle, a structure that is fundamental to nucleic acids and numerous bioactive molecules . The presence of both a phenyl substituent and a reactive hydrazino functional group on this core structure makes it a highly versatile scaffold for the synthesis of more complex molecules. Researchers can readily functionalize the hydrazino group to create a diverse array of derivatives, including hydrazones, thiosemicarbazides, and various fused heterocyclic systems . The 2-phenylpyrimidine moiety is a recognized pharmacophore in drug discovery. Pyrimidine-based compounds are extensively investigated for their wide range of pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects . Specifically, hydrazino-pyrimidine derivatives have been explored as potential calcium channel blockers with hypotensive activity and as key precursors in the synthesis of fused ring systems like triazolopyrimidines and pyrimidotriazines, which are of significant research interest . This compound is intended for use in laboratory research only. It serves as a crucial building block for constructing chemical libraries for biological screening, investigating structure-activity relationships (SAR), and developing novel therapeutic agents. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4 B372548 4-Hydrazino-2-phenylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21g/mol

IUPAC Name

(2-phenylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H10N4/c11-14-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)

InChI Key

NPXXZRMLESNOTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)NN

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)NN

Origin of Product

United States

Synthetic Methodologies for 4 Hydrazino 2 Phenylpyrimidine and Its Precursors

Strategies for the Construction of the 2-Phenylpyrimidine (B3000279) Core

The formation of the central 2-phenylpyrimidine scaffold is a critical first step. This can be achieved through several reliable synthetic routes, including those that build the heterocyclic ring in a single step from multiple starting materials or through a stepwise condensation process.

Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis, offering efficiency by combining three or more reactants in a single pot to form complex products without isolating intermediates. researchgate.netrsc.org Several MCR strategies have been developed for the synthesis of substituted pyrimidine (B1678525) libraries. researchgate.net

One notable approach involves a one-pot, three-component reaction utilizing an enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one), 3-bromobenzimidamide hydrochloride, and various coupling partners like arylboronic acids. researchgate.net While this specific example leads to more complex derivatives, the underlying principle of combining an amidine source with a three-carbon unit is central to pyrimidine synthesis via MCRs. Another versatile MCR for pyrimidine synthesis involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine (B178648) hydrate (B1144303), often accelerated in micellar media. researchgate.netresearchgate.net For the specific 2-phenylpyrimidine core, a three-component reaction between an aryl aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of a catalyst like magnetite (Fe3O4) nanoparticles can afford 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives in high yield under solvent-free conditions. ekb.eg

Reaction Type Components Catalyst/Conditions Product Type Reference
Three-componentAryl aldehyde, Malononitrile, Benzamidine HClFe3O4 nanoparticles, solvent-free, 1-1.5 h4-Amino-6-aryl-2-phenylpyrimidine-5-carbonitrile ekb.eg
Three-componentEnaminone, 3-Bromobenzimidamide HCl, Arylboronic acidPd-catalyzed (Suzuki coupling)4-Phenyl-2-[3-aryl)phenyl]pyrimidine researchgate.net
Four-componentAldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydrateMicellar medium (e.g., CAPB), 50-60°CDihydropyrano[2,3-c]pyrazoles (related pyrimidine synthesis principle) researchgate.netresearchgate.net

Cyclocondensation represents a more traditional and widely documented pathway to the pyrimidine ring. The Pinner pyrimidine synthesis is a classic and efficient method for constructing 2-substituted pyrimidines. This reaction involves the cyclocondensation of an amidine, such as benzamidine, with a 1,3-dicarbonyl compound. biust.ac.bw

To form a precursor for 4-hydrazino-2-phenylpyrimidine, benzamidine hydrochloride is condensed with a malonic acid ester, typically diethyl malonate. The reaction is conducted in the presence of a strong base, sodium ethoxide, using absolute ethanol (B145695) as the solvent. The mixture is heated under reflux to drive the condensation and ring closure, yielding 2-phenylpyrimidine-4,6-diol (B84851). This diol is a key intermediate which can be further functionalized.

Table 1: Pinner Cyclocondensation for 2-Phenylpyrimidine-4,6-diol Synthesis

Reactant 1 Reactant 2 Base Solvent Conditions Product Reference
Benzamidine hydrochlorideDiethyl malonateSodium ethoxideAbsolute ethanolReflux (70–90°C), 4–8 h2-Phenylpyrimidine-4,6-diol

Introduction of the Hydrazino Functionality at the Pyrimidine C4 Position

Once the 2-phenylpyrimidine core is established, the next crucial step is the introduction of the hydrazino group (-NHNH2) at the C4 position. This is typically accomplished via nucleophilic substitution, where a suitable leaving group at the C4 position is displaced by hydrazine.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions. mdpi.com The reactivity towards nucleophiles is enhanced by the presence of good leaving groups. Hydrazine and its derivatives are potent nucleophiles that can readily displace such groups. smolecule.com The reaction of methyl esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate, for example, results in the nucleophilic substitution of leaving groups like chloro, methoxy, or methylthio at the C2 position. osi.lv A similar principle applies to the C4 position, which is often targeted for hydrazinolysis.

The most common and direct method for synthesizing this compound involves the hydrazinolysis of a 4-halo-2-phenylpyrimidine precursor, typically 4-chloro-2-phenylpyrimidine (B179847). jocpr.com This halogenated intermediate is readily prepared from the 2-phenylpyrimidine-4,6-diol (obtained via cyclocondensation as described in 2.1.2) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). jocpr.com

The subsequent reaction involves treating the 4-chloro-2-phenylpyrimidine with hydrazine hydrate. jocpr.com The highly nucleophilic hydrazine attacks the electron-deficient carbon at position 4, displacing the chloride ion to form the desired product. This reaction is often carried out in a protic solvent such as ethanol and may be heated under reflux to ensure completion. jocpr.com For instance, reacting 4,6-dichloro-2-methylthio-5-phenylpyrimidine (B1593658) with hydrazine hydrate in methanol (B129727) leads to the selective replacement of one chloro group with a hydrazino group. prepchem.com

Table 2: Synthesis of 2-Hydrazinyl-4-methyl-6-phenylpyrimidine

Starting Material Reagent Solvent Conditions Product Reference
2-Chloro-4-methyl-6-phenylpyrimidine (B1580781)Hydrazine hydrateEthanolReflux, 2 h2-Hydrazinyl-4-methyl-6-phenylpyrimidine jocpr.com

Besides halogens, other leaving groups can be utilized for the introduction of the hydrazino functionality. Alkylthio (-SR) and sulfonyl (-SO₂R) groups are effective leaving groups that can be displaced by hydrazine. nih.govresearchgate.net

The synthesis of ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate has been achieved by reacting the corresponding 2-methylsulfonyl derivative with 99% hydrazine hydrate in ethanol. nih.gov The strong electron-withdrawing nature of the sulfonyl group makes the C2 position highly susceptible to nucleophilic attack. Similarly, hydrazinolysis of 2-ethylthiopyrimidine derivatives with hydrazine hydrate successfully yields the 2-hydrazinopyrimidine (B184050) product. researchgate.net These examples demonstrate that thioether and sulfonyl groups, when present at the target position on the pyrimidine ring, provide a viable alternative to halogenated precursors for the synthesis of hydrazinopyrimidines.

Table 3: Hydrazinolysis of Sulfonyl and Thioether Precursors

Starting Material Reagent Solvent Product Reference
Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate99% Hydrazine hydrateEthanolEthyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate nih.gov
2-Ethylthiopyrimidine derivativeHydrazine hydrateNot specified2-Hydrazinopyrimidine derivative researchgate.net

Specific Synthetic Routes to this compound

The synthesis of this compound, a key intermediate in the development of more complex heterocyclic systems, can be achieved through various chemical pathways. The selection of a particular route often depends on the availability of starting materials and the desired purity of the final product. The following sections detail established methodologies starting from common pyrimidine precursors.

Synthesis from 4,6-Dichloro-2-phenylpyrimidine (B15210) Precursors

A primary and direct method for synthesizing hydrazino-pyrimidines involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with hydrazine. The reaction of 4,6-dichloro-2-phenylpyrimidine with hydrazine hydrate is a key process. Typically, the reaction is carried out in a suitable solvent, such as an alcohol (e.g., methanol or ethanol), at controlled temperatures.

The high reactivity of the chlorine atoms on the pyrimidine ring facilitates their displacement by the strongly nucleophilic hydrazine. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve selective substitution. For instance, a similar reaction involving 4,6-dichloro-2-methylthio-5-phenylpyrimidine and hydrazine hydrate in methanol at low temperatures yields the corresponding 4-chloro-6-hydrazino derivative. prepchem.com This demonstrates the principle of selective displacement of one chloro group.

Further reaction with excess hydrazine or under more forcing conditions can lead to the substitution of the second chlorine atom, although this can also lead to the formation of fused ring systems. One study described the use of 4,6-dichloro-2-phenyl-pyrimidine in a Stille coupling reaction as a first step, followed by a tandem Schiff-base formation/heterocyclization with hydrazines to produce pyrazolo[4,3-d]pyrimidines. grafiati.comthieme-connect.com This highlights the utility of the dichloro precursor in multi-step synthetic sequences initiated by reactions involving the chloro groups.

Table 1: Representative Reaction Conditions for Hydrazinolysis of Dichloropyrimidines

Precursor Reagent Solvent Conditions Product Type

Derivation from 4-Chloro-6-hydroxypyrimidine Analogues

An alternative pathway to hydrazino-pyrimidines proceeds through 4-chloro-6-hydroxypyrimidine intermediates. In this approach, the chloro group at the 4-position is displaced by hydrazine, while the hydroxyl group at the 6-position remains. This method has been successfully used to synthesize 4-hydrazino-6-hydroxypyrimidine from 4-chloro-6-hydroxypyrimidine. oregonstate.edu

The synthesis generally involves dissolving the 4-chloro-6-hydroxy-2-phenylpyrimidine precursor in an appropriate solvent and adding hydrazine hydrate, often with gentle heating or stirring at room temperature for several hours. The hydroxyl group is significantly less reactive as a leaving group compared to the chlorine atom, allowing for selective substitution at the C4 position. The resulting 4-hydrazino-6-hydroxy-2-phenylpyrimidine can be isolated and may serve as an intermediate for further functionalization if required.

Synthesis via Alkylsulfonyl Pyrimidine Intermediates

The displacement of an alkylsulfonyl group (such as a methylsulfonyl group, -SO₂CH₃) from the pyrimidine ring by hydrazine represents another effective synthetic strategy. The alkylsulfonyl group is an excellent leaving group, making it susceptible to nucleophilic attack.

One documented example demonstrates the conversion of ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate to ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate. nih.gov The reaction is typically performed by treating the methylsulfonylpyrimidine with hydrazine hydrate in a solvent like ethanol. nih.gov The progress of the reaction can be monitored by spectroscopic methods, such as ¹H-NMR, which would show the disappearance of the characteristic singlet signal of the methylsulfonyl protons and the appearance of new signals corresponding to the NH and NH₂ protons of the hydrazino group. nih.gov These new signals are typically exchangeable with D₂O. nih.gov This method is particularly useful when the corresponding chloro-pyrimidine is less accessible or when the sulfonyl group is used as a strategic activating group in the synthetic sequence.

Analytical Techniques for the Characterization of this compound and its Precursors

The structural confirmation and purity assessment of this compound and its precursors are established using a combination of modern analytical techniques. Spectroscopic and crystallographic methods are indispensable for unambiguous characterization.

Advanced Spectroscopic Characterization (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations of the hydrazino group (typically in the range of 3200-3400 cm⁻¹). Other significant peaks would include those for aromatic C-H stretching and C=C/C=N stretching vibrations of the pyrimidine and phenyl rings. thieme-connect.comjuniperpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.

¹H-NMR: The ¹H-NMR spectrum of this compound would display distinct signals for the protons of the phenyl group and the pyrimidine ring. Crucially, the protons of the hydrazino group (NH and NH₂) would appear as characteristic signals that are exchangeable with D₂O. nih.gov The disappearance of a signal corresponding to a leaving group (like a chloro or methylsulfonyl group) in the precursor's spectrum and the appearance of these new hydrazino proton signals confirm the successful synthesis. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. thieme-connect.com The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of this compound. thieme-connect.com

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
IR Spectroscopy N-H stretching bands (3200-3400 cm⁻¹), Aromatic C-H and C=C/C=N stretching bands. thieme-connect.com
¹H-NMR Spectroscopy Signals for phenyl and pyrimidine protons, D₂O-exchangeable signals for NH₂ and NH protons. nih.gov
¹³C-NMR Spectroscopy Resonances corresponding to the carbon atoms of the phenyl and pyrimidine rings. thieme-connect.com

| Mass Spectrometry | Molecular ion peak confirming the molecular weight of the compound. thieme-connect.com |

Crystallographic Analysis for Structural Elucidation

In a typical crystallographic analysis, a suitable single crystal of the compound is grown. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the atomic positions. nih.gov This analysis provides precise data on:

Molecular Geometry: The exact bond lengths and angles within the molecule, confirming the connectivity and planarity of the pyrimidine and phenyl rings.

Conformation: The dihedral angle between the pyrimidine and phenyl rings.

Intermolecular Interactions: The presence of hydrogen bonds is a key feature in hydrazino-containing compounds. In the crystal lattice, N-H···N hydrogen bonds can link molecules into dimers or more complex supramolecular arrays, significantly influencing the physical properties of the solid. nih.gov For example, in the crystal structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine, molecules are linked by pairs of N—H⋯N hydrogen bonds to form centrosymmetric dimers. nih.gov

The data obtained from X-ray analysis is considered the gold standard for structural elucidation.

Table 3: Chemical Compounds Mentioned

Compound Name
4,6-Dichloro-2-phenylpyrimidine
This compound
4-Chloro-6-hydroxypyrimidine
4-chloro-6-hydrazino-2-methylthio-5-phenylpyrimidine
4,6-dichloro-2-methylthio-5-phenylpyrimidine
4-hydrazino-6-hydroxy-2-phenylpyrimidine
4-Hydrazino-2-(methylsulfanyl)pyrimidine
Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate
Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate
Hydrazine
Hydrazine hydrate
Pyrazolo[4,3-d]pyrimidines

Chemical Reactivity and Derivatization of 4 Hydrazino 2 Phenylpyrimidine

Condensation Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in 4-Hydrazino-2-phenylpyrimidine is highly reactive towards electrophilic centers, particularly carbonyl compounds. This reactivity is the basis for numerous condensation reactions that lead to the formation of new carbon-nitrogen double bonds, yielding hydrazone derivatives. These reactions are typically straightforward and serve as a crucial step in the synthesis of more complex molecular architectures.

Formation of Hydrazone Derivatives of this compound

Hydrazones are compounds characterized by the R1R2C=NNH- moiety. In the context of this compound, the terminal nitrogen atom of the hydrazine group acts as a potent nucleophile, readily attacking carbonyl carbons. This initial nucleophilic addition is followed by a dehydration step, resulting in the formation of a stable C=N bond. The resulting hydrazone derivatives incorporate the pyrimidine (B1678525) ring, a feature common in many biologically active molecules.

Reactions with Aldehydes and Ketones

The reaction between a hydrazine derivative and an aldehyde or ketone is a classic method for forming hydrazones. khanacademy.org Specifically, the condensation of hydrazinopyrimidines with various aromatic aldehydes and ketones proceeds efficiently to yield the corresponding hydrazones. upi.edu For instance, reacting a closely related compound, ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate, with aromatic aldehydes or acetophenone in refluxing ethanol (B145695) leads to the formation of the respective Schiff bases. upi.edu This transformation is confirmed by spectroscopic methods, which show the disappearance of the NH2 signals and the appearance of a new NH signal characteristic of the hydrazone linkage. upi.edu

These reactions are generally high-yielding and provide a straightforward route to functionalize the pyrimidine core. The resulting aryl hydrazone derivatives are valuable intermediates for further synthetic modifications or can be evaluated directly for their biological properties.

Table 1: Synthesis of Hydrazone Derivatives from a Phenylpyrimidine Core Interactive data table based on reactions of a similar phenylpyrimidine derivative.

Reactant A (Pyrimidine) Reactant B (Carbonyl) Product (Hydrazone)
Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate Aromatic Aldehydes Ethyl 2-(2-arylidenehydrazinyl)-6-methyl-4-phenylpyrimidine-5-carboxylate

Condensation with Active Methylene (B1212753) Compounds (e.g., Ethyl Acetoacetate, Acetylacetone, Diethylmalonate)

Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are key reagents for building five- and six-membered heterocyclic rings. The reaction of hydrazinopyrimidines with these compounds often involves an initial condensation followed by an intramolecular cyclization.

Ethyl Acetoacetate: The condensation of a hydrazinopyrimidine with ethyl acetoacetate can yield a hydrazone intermediate. upi.edu Subsequent heating can induce cyclization to form a pyrazolone ring fused to the pyrimidine core. This reaction provides a direct route to pyrazolopyrimidinone systems. libretexts.org In a related synthesis, the condensation of ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate with ethyl acetoacetate yielded the corresponding hydrazone derivative without immediate cyclization. upi.edu

Acetylacetone: The reaction with acetylacetone (a 1,3-diketone) typically leads to the formation of a pyrazole ring. The two carbonyl groups of acetylacetone react with the two nitrogen atoms of the hydrazine moiety, resulting in a cyclocondensation reaction. nih.govnih.gov For example, heating a hydrazinopyrimidine with acetylacetone in an ethanol/glacial acetic acid mixture successfully produces the corresponding 1-(pyrimidin-2-yl)-3,5-dimethyl-1H-pyrazole derivative. upi.edu

Diethylmalonate: Diethyl malonate can also react with hydrazinopyrimidines. The reaction can lead to the formation of pyrazolidine-3,5-dione structures through cyclization. upi.edu In some cases, diethyl malonate has been observed to act as a leaving group in reactions involving hydrazine hydrate (B1144303). rsc.org The reaction of ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate with diethyl malonate has been shown to produce the corresponding pyrazolyl derivative. upi.edu

Table 2: Products from Condensation with Active Methylene Compounds Based on reactions of a similar phenylpyrimidine derivative upi.edu.

Hydrazinopyrimidine Derivative Active Methylene Compound Resulting Product
Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate Ethyl Acetoacetate Corresponding Hydrazone
Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate Acetylacetone Pyrazolyl Derivative

Reactions with Carboxylic Acids and Their Derivatives for Cyclization

The reaction of hydrazinopyrimidines with carboxylic acids and their derivatives, such as acid chlorides, anhydrides, or orthoesters, is a powerful method for constructing fused triazole rings. These reactions result in the formation of biointerfaceresearch.comcrunchchemistry.co.uklibretexts.orgtriazolo[4,3-c]pyrimidine or other related fused heterocyclic systems.

The general mechanism involves the acylation of the terminal amino group of the hydrazine moiety, followed by an intramolecular cyclodehydration. mdpi.com For example, heating a hydrazinopyrimidine with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the corresponding triazolopyrimidine. A more common method involves using single-carbon sources like formic acid or triethyl orthoformate. The reaction with triethyl orthoformate first forms an ethoxymethylenehydrazino intermediate, which then undergoes thermal cyclization to give the fused triazole ring. Similarly, acid chlorides and anhydrides react readily with the hydrazine group to form an acylhydrazide intermediate, which can be cyclized under acidic or thermal conditions. These cyclization reactions are crucial for synthesizing a variety of fused pyrimidine systems with diverse pharmacological potential. upi.edu

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the hydrazine group on the pyrimidine ring makes this compound an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These cyclization reactions significantly expand the chemical diversity accessible from this starting material, leading to scaffolds of high interest in drug discovery.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from this compound

The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is found in numerous compounds with significant biological activity, including kinase inhibitors. libretexts.org A common and effective method for constructing this fused ring system is through the reaction of a 4-hydrazinopyrimidine with a 1,3-dielectrophilic compound, which provides the necessary carbon atoms to form the pyrazole ring.

The reaction of 4-hydrazinopyrimidines with β-ketoesters like ethyl acetoacetate is a well-established route to pyrazolo[3,4-d]pyrimidin-4-ones. The reaction proceeds via an initial condensation to form a hydrazone, which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable fused pyrazole ring. Similarly, reaction with other 1,3-dicarbonyl compounds or their equivalents can be used to introduce various substituents onto the newly formed pyrazole ring. The resulting pyrazolo[3,4-d]pyrimidine derivatives are valuable targets in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. libretexts.org

Formation of Triazolo[4,3-a]pyrimidine Systems

The reaction of this compound with various one-carbon electrophiles serves as a primary route to the synthesis of 5-phenyl- brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine derivatives. This cyclocondensation reaction typically involves heating the hydrazinopyrimidine with reagents such as formic acid, orthoesters, or acid chlorides. The initial step is the acylation of the terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization with the elimination of a small molecule, usually water or an alcohol, to form the fused triazole ring.

For instance, the reaction with triethyl orthoformate introduces an ethoxymethylene group which, upon heating, cyclizes to yield the unsubstituted 5-phenyl- brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine. Similarly, using other orthoesters or carboxylic acids allows for the introduction of various substituents at the 3-position of the triazole ring.

It is important to note that the initially formed brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine system can be prone to rearrangement to the thermodynamically more stable brieflands.comunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine isomer, a phenomenon known as the Dimroth rearrangement, which will be discussed in section 3.3.2. The isolation of the [4,3-a] isomer often depends on carefully controlled reaction conditions.

ReagentConditionsProduct
Triethyl OrthoformateReflux5-phenyl- brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine
Acetic AnhydrideHeating3-Methyl-5-phenyl- brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine
Benzoic AcidHigh Temperature3,5-Diphenyl- brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine

Preparation of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from this compound typically proceeds through a two-step sequence involving the formation of an N-acylhydrazone intermediate, followed by oxidative cyclization.

The first step involves the reaction of the hydrazine group with an aldehyde to form the corresponding hydrazone. This intermediate is then subjected to an oxidative cyclization agent. A common method for this transformation is the use of reagents like bromine in acetic acid or other oxidizing agents which facilitate the removal of two hydrogen atoms and the formation of the C-O bond to close the 1,3,4-oxadiazole ring.

An alternative pathway involves the reaction of this compound with an acyl chloride or anhydride to form a 1,2-diacylhydrazine derivative. This intermediate can then be cyclized under dehydrating conditions, for example, by heating with phosphorus oxychloride or polyphosphoric acid, to yield the 2,5-disubstituted 1,3,4-oxadiazole. In this case, one substituent on the oxadiazole ring would be the 2-phenylpyrimidin-4-yl group, and the other would be derived from the acylating agent.

Step 1 ReagentStep 2 Reagent/ConditionProduct Class
Aromatic AldehydeBromine/Acetic Acid2-(Aryl)-5-(2-phenylpyrimidin-4-yl)-1,3,4-oxadiazole
Acyl ChloridePhosphorus Oxychloride/Heat2-(Alkyl/Aryl)-5-(2-phenylpyrimidin-4-yl)-1,3,4-oxadiazole

Other Annulated Heterocycles Derived from this compound

The reactivity of this compound extends to the formation of a variety of other fused heterocyclic systems, depending on the nature of the cyclizing agent.

Pyrazolo[3,4-d]pyrimidine Systems: Reaction with β-dicarbonyl compounds, such as ethyl acetoacetate, provides a direct route to pyrazolo[3,4-d]pyrimidine derivatives. The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the fused pyrazole ring. This Knorr-type pyrazole synthesis results in the formation of a stable, bicyclic aromatic system.

Tetrazolo[1,5-a]pyrimidine Systems: The reaction of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite and a mineral acid, leads to the formation of an azide intermediate. The resulting 4-azido-2-phenylpyrimidine exists in equilibrium with its fused ring tautomer, 5-phenyltetrazolo[1,5-a]pyrimidine. This azide-tetrazole tautomerism is a common feature in heterocyclic chemistry, with the position of the equilibrium being influenced by factors such as the solvent and the electronic nature of the substituents. elsevierpure.com

ReagentProduct Ring SystemResulting Compound Example
Ethyl AcetoacetatePyrazolo[3,4-d]pyrimidine1-H-3-Methyl-5-phenylpyrazolo[3,4-d]pyrimidin-4-one
Nitrous Acid (NaNO₂/HCl)Tetrazolo[1,5-a]pyrimidine5-Phenyltetrazolo[1,5-a]pyrimidine

Mechanistic Investigations of Unconventional Reactions

Studies on Anomalous Reactions of Hydrazinopyrimidines

The reaction of hydrazinopyrimidines can sometimes lead to unexpected products, deviating from the predicted course of reaction. For instance, certain Biginelli pyrimidines bearing an ester group have been shown to undergo an unexpected ring opening when treated with hydrazine hydrate under harsh, solvent-free conditions. researchgate.net This reaction yields a mixture of products including a pyrazole, an arylidenehydrazine, and urea, rather than the expected simple hydrazinolysis of the ester. researchgate.net The proposed mechanism involves the formation of a non-isolable carbohydrazide intermediate which then undergoes an intermolecular nucleophilic attack, leading to the fragmentation of the pyrimidine ring. researchgate.net While not directly involving this compound, these studies highlight the potential for the pyrimidine ring itself to participate in reactions under specific conditions, especially when subjected to strong nucleophiles and high temperatures. Such anomalous reactions underscore the importance of reaction conditions in directing the outcome of syntheses involving hydrazinopyrimidines.

Elucidation of Rearrangement Mechanisms in Reactivity Studies

A significant and well-studied rearrangement in the chemistry of triazolopyrimidines is the Dimroth rearrangement. nih.gov This rearrangement involves the isomerization of brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidine systems into the thermodynamically more stable brieflands.comunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine isomers. brieflands.comunipd.itfortunejournals.com This transformation is particularly relevant to the derivatives of this compound.

The reaction is typically catalyzed by acid or base and can also be promoted by heat. brieflands.comacs.org The accepted mechanism proceeds through a series of steps:

Protonation/Deprotonation: The process is initiated by the protonation of a ring nitrogen atom (under acidic conditions) or deprotonation (under basic conditions), which facilitates the subsequent ring opening. brieflands.comresearchgate.net

Ring Opening: The pyrimidine ring undergoes nucleophilic attack, often by a solvent molecule like water or by hydroxide ions, leading to the cleavage of the N1-C6 bond and formation of a linear intermediate. brieflands.comnih.gov

Rotation and Tautomerization: The open-chain intermediate can undergo rotation around single bonds and tautomerization. brieflands.comresearchgate.net

Ring Closure: A subsequent intramolecular cyclization occurs where the exocyclic amino group attacks a different carbon atom of the original pyrimidine ring, forming a new six-membered ring. nih.gov

Deprotonation/Protonation: The final step involves the loss or gain of a proton to afford the rearranged, aromatic brieflands.comunipd.itresearchgate.nettriazolo[1,5-a]pyrimidine product.

The driving force for this rearrangement is the formation of the more stable isomeric system. The presence of certain substituents and the pH of the reaction medium can significantly influence the rate of the rearrangement. brieflands.comunipd.it In many synthetic procedures aimed at producing brieflands.comunipd.itresearchgate.nettriazolo[4,3-a]pyrimidines, the Dimroth rearrangement occurs in situ, leading directly to the isolation of the [1,5-a] isomer as the major or sole product. researchgate.net

Further Functionalization Strategies for the Pyrimidine and Phenyl Moieties

Beyond the reactions of the hydrazine group, the this compound scaffold offers opportunities for further functionalization on both the pyrimidine and the phenyl rings. These modifications are crucial for tuning the molecule's physicochemical properties.

Functionalization of the Phenyl Ring: The phenyl group at the 2-position of the pyrimidine ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. However, the reactivity and regioselectivity of these substitutions are influenced by the pyrimidine ring, which acts as a deactivating group.

Nitration of phenylpyrimidines often requires strong conditions, such as a mixture of nitric and sulfuric acids. cdnsciencepub.com The substitution pattern is highly dependent on the reaction conditions and the specific isomer. For 4-phenylpyrimidine, nitration with mixed acids yields a mixture of ortho- and meta-nitrophenyl products, whereas using nitric acid with trifluoroacetic anhydride gives a mixture of ortho-, meta-, and para-isomers. cdnsciencepub.com This indicates that the protonated pyrimidine ring under strongly acidic conditions directs meta, while the unprotonated ring allows for ortho/para direction.

Functionalization of the Pyrimidine Ring: The pyrimidine ring in 2-phenylpyrimidine (B3000279) is electron-deficient and generally resistant to electrophilic attack. However, positions C-5 is the most susceptible to electrophilic attack due to the directing effect of the two nitrogen atoms. Halogenation, for instance, can be achieved at the C-5 position using N-halosuccinimides, often in an ionic liquid medium. elsevierpure.com The introduction of a halogen at this position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of carbon-based substituents and significantly expanding the molecular diversity accessible from the parent scaffold. The presence of the hydrazino group would likely require protection before carrying out such functionalization steps to prevent undesired side reactions.

Advanced Applications and Research Directions in Chemical Biology and Medicinal Chemistry

4-Hydrazino-2-phenylpyrimidine as a Privileged Chemical Scaffold

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov The pyrimidine (B1678525) core, particularly the 2,4-disubstituted pyrimidine motif, is widely recognized as such a scaffold due to its unique physicochemical properties and its presence in a vast array of clinically successful drugs. mdpi.com The pyrimidine ring's nitrogen atoms can act as crucial hydrogen bond acceptors or donors, facilitating strong interactions with biological macromolecules like enzymes and receptors. researchgate.net

The this compound structure combines the privileged pyrimidine core with a phenyl group at the 2-position and a reactive hydrazine (B178648) moiety at the 4-position. This arrangement is particularly advantageous for drug design. The phenyl group can be modified to explore hydrophobic pockets in target proteins, while the hydrazine group serves as a versatile chemical handle for synthesizing a wide array of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems. nih.govacs.org This synthetic tractability allows for the creation of large, structurally diverse libraries for biological screening, a key strategy in identifying novel bioactive compounds. nih.govgithub.io The 2,4-diaminopyrimidine (B92962) scaffold, which is structurally related and often synthesized from hydrazine precursors, is a key component in numerous kinase inhibitors, highlighting the therapeutic potential of this substitution pattern. mdpi.comnih.gov

Rational Design and Synthesis of Structurally Diverse Derivatives for Biological Evaluation

The synthetic accessibility of the this compound scaffold allows for extensive chemical modification to optimize biological activity. A common synthetic route involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the 4-position of a 2-phenylpyrimidine (B3000279) ring with hydrazine hydrate (B1144303). For instance, 4,6-dichloro-2-phenylpyrimidine (B15210) can be reacted with excess hydrazine hydrate to yield 4,6-dihydrazinyl-2-phenylpyrimidine. mdpi.com Similarly, reacting 2,4,5-trichloropyrimidine (B44654) with an appropriate aniline (B41778) followed by treatment with hydrazine hydrate produces a key 4-hydrazino-pyrimidine intermediate. nih.gov

This key intermediate is then typically condensed with a variety of aldehydes or ketones to form a diverse library of hydrazone derivatives. nih.gov This straightforward reaction allows for the systematic introduction of different substituents, enabling a thorough exploration of the chemical space around the core scaffold.

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity, guiding the optimization of lead compounds. For derivatives of this compound, SAR studies have revealed key insights.

In a series of 2,4-diarylaminopyrimidine-based hydrazones designed as anti-thyroid cancer agents, modifications to the substituents had a significant impact on antiproliferative activity. nih.gov For example, starting with a phenyl group, the introduction of electron-withdrawing groups like fluorine (F), trifluoromethyl (CF3), cyano (CN), or nitro (NO2) at the para position of the terminal phenyl ring led to a marked increase in activity against TPC-1 cancer cells. nih.gov Replacing the phenyl ring with heterocyclic groups such as thiophene (B33073) or pyridine (B92270) also enhanced inhibitory potency compared to the parent phenyl compound. nih.gov

Another study on 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists identified compound 9t (2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine) as a potent agent that improved glucose tolerance in mice. nih.gov This highlights how modifications at both the phenyl ring and the amino group can be tuned to achieve desired pharmacological effects.

Table 1: SAR of 2,4-Diarylaminopyrimidine Hydrazone Derivatives Against TPC-1 Cells nih.gov
Compound IDR1 Group (para-substitution)IC50 (μM)
14a-H (Phenyl)0.306
14f-F0.113
14e-CF30.193
14j-CN0.145
14i-NO20.174

Molecular Hybridization Approaches in Scaffold Optimization

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. ijpsr.com This approach aims to create compounds with improved affinity, better selectivity, or even dual activity against multiple targets. The this compound scaffold is an excellent platform for this strategy.

The hydrazone linker, readily formed from the 4-hydrazine group, is frequently used to merge the pyrimidine core with other functional moieties. semanticscholar.org For example, researchers have designed and synthesized hybrid molecules by combining the 4,6-dihydrazone pyrimidine scaffold with pyridine functional groups, which are also known pharmacophores in many antitumor agents. semanticscholar.org In another example, a molecular hybridization strategy was used to insert a hydrazone moiety into the structure of TAE-226, a known Focal Adhesion Kinase (FAK) inhibitor, leading to the development of novel 2,4-diarylaminopyrimidine hydrazone derivatives with potent anti-thyroid cancer activity. nih.gov This approach successfully merged the 2,4-diaminopyrimidine core, known to interact with kinases, with the hydrazone moiety, resulting in compounds with significantly enhanced potency. mdpi.comnih.gov

Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding how these molecules interact with their biological targets at a molecular level is essential for rational drug design and for elucidating their mechanism of action. Derivatives of this compound have been shown to interact with both enzymes and nucleic acids.

Enzyme Inhibition Mechanisms (e.g., Glutathione (B108866) S-Transferase, Cyclooxygenase, Phosphodiesterase, Focal Adhesion Kinase, Telomerase)

Enzyme inhibition is a primary mechanism of action for many drugs. pioneerpublisher.comomicsonline.org Derivatives based on the 2-phenylpyrimidine scaffold have been investigated as inhibitors of several important enzyme classes.

Glutathione S-Transferase (GST): GSTs are detoxification enzymes often implicated in drug resistance. medchemexpress.com While direct inhibition of GST by this compound itself is not extensively documented, pyrimidine-based structures are explored as GST inhibitors. medchemexpress.comebi.ac.uk For example, structure-based screening against Plasmodium berghei GST identified potential inhibitory compounds, demonstrating the feasibility of targeting this enzyme with heterocyclic scaffolds. nih.gov

Cyclooxygenase (COX): COX enzymes are key targets for anti-inflammatory drugs. Novel pyrimidine-benzoxazole/benzimidazole hybrids and 4-phenylpyrimidine-2(1H)-thiones have been synthesized and shown to act as COX-1 and COX-2 inhibitors. rsc.org SAR studies indicated that substitutions on the phenyl ring, such as 4-methoxy and 4-nitro groups, were important for activity. rsc.org

Phosphodiesterase (PDE): PDEs are enzymes that regulate intracellular signaling. Fused bicyclic 4-amino-2-phenylpyrimidine derivatives have been identified as novel and potent inhibitors of PDE4, an enzyme implicated in inflammatory diseases and neurological disorders. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, migration, and survival. mdpi.comscielo.br The 2,4-diaminopyrimidine scaffold, accessible from 4-hydrazino precursors, is a cornerstone for FAK inhibitors. nih.govmdpi.com Novel 2,4-diarylaminopyrimidine hydrazone derivatives have been developed as potent FAK inhibitors. nih.gov Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinase, with the pyrimidine ring forming critical hydrogen bonds with hinge region residues like Cys502. nih.gov Compound 14f from one study showed exceptional FAK inhibitory potency with an IC50 of 35 nM. nih.gov

Telomerase: Telomerase is an enzyme responsible for maintaining telomere length and is activated in the vast majority of cancer cells, making it an attractive therapeutic target. amegroups.org While many telomerase inhibitors exist, such as BIBR1532 and RHPS4, specific derivatives of this compound targeting this enzyme have been explored. nih.govmedchemexpress.com For example, dihydropyrazole derivatives, which can be synthesized from hydrazine precursors, have been designed as telomerase inhibitors, with compound 13i from one study showing an IC50 value of 0.98 μM. nih.gov

Table 2: Enzyme Inhibition by Phenylpyrimidine Derivatives
Enzyme TargetDerivative ClassKey CompoundActivity (IC50)Reference
Focal Adhesion Kinase (FAK)2,4-Diarylaminopyrimidine Hydrazone14f35 nM nih.gov
TelomeraseDihydropyrazole Derivative13i0.98 μM nih.gov
Phosphodiesterase 4 (PDE4)Fused 4-amino-2-phenylpyrimidineN/APotent Inhibition Reported nih.gov

Molecular Basis of Nucleic Acid Interactions (e.g., DNA Binding and Intercalation)

In addition to inhibiting enzymes, some compounds exert their biological effects by interacting directly with DNA. ijabbr.com Intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, is a well-known mechanism for many anticancer drugs. ijabbr.comwikipedia.org

Hybrid 4,6-dihydrazone pyrimidine derivatives, synthesized from 4,6-dihydrazinyl-2-phenylpyrimidine, have been shown to interact with DNA. mdpi.com Molecular docking studies of compounds 10a and 10f from this class revealed that they bind to DNA through a combination of groove binding and intercalation. mdpi.com The planar pyrimidine and associated hydrazone structures stack between the base pairs of the DNA, while the nitrogen atoms on the hydrazone and pyrimidine rings form hydrogen bonds with DNA residues, such as deoxyguanosine, stabilizing the complex. mdpi.com This dual-mode interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Receptor Agonism and Antagonism Studies (e.g., GPR119)

G protein-coupled receptors (GPCRs) are a major class of drug targets. The G protein-coupled receptor 119 (GPR119), expressed primarily in pancreatic β-cells and intestinal L-cells, has been identified as a promising target for the treatment of type 2 diabetes mellitus. frontiersin.org Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which collectively help regulate blood glucose levels. frontiersin.orgresearchgate.net

Research has focused on developing small molecule GPR119 agonists, and the 2-phenylpyrimidine scaffold has proven to be a particularly fruitful starting point. Through systematic optimization, novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated for their GPR119 agonist activity. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on both the phenyl ring at the 2-position and the amino group at the 4-position are critical for potency. For instance, the introduction of di- and tri-halogenated phenyl groups led to derivatives with potent GPR119 agonistic activity. nih.gov

One notable derivative, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol, not only demonstrated potent GPR119 agonism but also improved glucose tolerance in mouse models following oral administration. nih.gov This compound exhibited favorable pharmacokinetic profiles and was shown to exert its antidiabetic effect by both enhancing glucose-dependent insulin secretion and preserving pancreatic β-cell function. nih.gov Another identified agonist, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, also showed improved glucose tolerance in mice, highlighting the therapeutic potential of this chemical class. nih.gov

Table 1: Examples of 2-Phenylpyrimidine-Based GPR119 Agonists and Their Activity

Compound NameGPR119 Agonistic ActivityKey FindingsReference(s)
(2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diolPotent agonistImproved glucose tolerance at 1mg/kg (p.o.) in mice; excellent pharmacokinetic profiles. nih.gov nih.gov
2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-aminePotent agonistImproved glucose tolerance in mice after oral administration. nih.gov nih.gov
4-amino-2-phenylpyrimidine derivativesVaries with substitutionOptimization of phenyl and amino substituents led to potent GPR119 agonists. researchgate.net researchgate.net

Investigation of Cellular Pathway Modulation and Molecular Targets (e.g., Apoptosis Induction, Cell Cycle Effects)

The pyrimidine core is a key feature in many compounds investigated for their anticancer properties. Derivatives of this compound have been studied for their ability to modulate critical cellular pathways, particularly those involved in cell proliferation and survival, such as apoptosis and the cell cycle.

Research into hybrid 4,6-dihydrazone pyrimidine derivatives has shown broad-spectrum antitumor activity against various cancer cell lines, including MCF-7 (breast), BGC-823 (gastric), and BEL-7402 (liver), while showing minimal toxicity to normal cells. semanticscholar.org Mechanistic studies, including AO/EB double staining and flow cytometry, confirmed that these compounds induce cancer cell death through apoptosis. semanticscholar.org For example, specific derivatives caused a significant increase in the apoptotic rate of BGC-823 gastric cancer cells in a dose-dependent manner. semanticscholar.org

Furthermore, pyrimidine-based compounds have been shown to arrest the cell cycle at specific phases. Certain 4-piperazinyl-2-aminopyrimidine derivatives, developed as dual JAK2/FLT3 inhibitors, were found to induce apoptosis by arresting the cell cycle in the G1/S phase. researchgate.net Similarly, other pyrimidine derivatives have been reported to arrest the cell cycle at the G2/M phase. mdpi.com This interference with the normal progression of the cell cycle is a key mechanism for inhibiting the proliferation of cancer cells. The ability of these compounds to trigger programmed cell death and halt cell division makes them promising candidates for further development as chemotherapeutic agents. mdpi.comacs.org

Table 2: Cellular Effects of Phenylpyrimidine Derivatives

Compound ClassCancer Cell Line(s)Observed Effect(s)Reference(s)
4,6-Dihydrazone Pyrimidine DerivativesBGC-823, BEL-7402Induction of apoptosis. semanticscholar.org semanticscholar.org
4-Piperazinyl-2-aminopyrimidine DerivativesHL-60Cell cycle arrest at G1/S phase, induction of apoptosis. researchgate.netnih.gov researchgate.netnih.gov
Imidazole–pyrimidine–sulfonamide HybridsMCF-7Induction of apoptosis via the mitochondrial pathway. mdpi.com mdpi.com
EGFR Inhibitors with Pyrimidine ScaffoldEGFR-mutant cell linesCell cycle arrest at G2/M phase, induction of apoptosis. mdpi.com mdpi.com

Development of this compound-Based Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. opentargets.orgmdpi.com Due to their specific biological activities, this compound and its analogs serve as valuable scaffolds for the development of such tools. Their ability to interact with specific targets like receptors or enzymes allows researchers to probe the functions of these biomolecules in a concentration and time-dependent manner. opentargets.org

Exploration as Herbicide Safeners and Their Mechanisms

In agriculture, herbicides are used to control weeds but can sometimes cause damage to the crops themselves. nih.gov Herbicide safeners are chemicals applied to protect crops from this herbicide-induced injury without diminishing the herbicide's effectiveness against weeds. nih.govmdpi.comwikipedia.org The phenylpyrimidine structure is central to this field, with fenclorim (4,6-dichloro-2-phenylpyrimidine) being a well-established commercial safener used to protect rice from chloroacetanilide herbicides. nih.govworktribe.com

The primary mechanism of action for safeners like fenclorim involves the induction of the crop's natural defense and detoxification pathways. nih.govmdpi.com Safeners enhance the expression of genes encoding detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases. nih.govworktribe.com These enzymes accelerate the metabolism of the herbicide within the crop plant, converting it into non-toxic forms before it can cause significant damage. mdpi.com Studies on fenclorim in rice and the model plant Arabidopsis thaliana have shown it to be a potent inducer of GSTs. worktribe.com The safening effect is linked to the ability of these compounds to elicit a xenobiotic response (XR) in the plant, which upregulates these protective detoxification systems. worktribe.com The exploration of derivatives, including those related to this compound, continues in the search for novel, more effective safeners.

Advancements in Antimicrobial and Antifungal Agent Development

The rise of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms of action. The this compound scaffold has been a focal point for synthesizing new compounds with potential antibacterial and antifungal properties. jocpr.com

Derivatives created by condensing 2-hydrazinyl-4-methyl-6-phenylpyrimidine with various benzaldehydes have yielded a series of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines. jocpr.comresearchgate.net These compounds have been screened for their activity against a panel of Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net In vitro testing using disk diffusion and minimum inhibitory concentration (MIC) methods has demonstrated that some of these hydrazone derivatives possess significant antibacterial activity. jocpr.com

Similarly, in the realm of antifungal research, 2-phenylpyrimidine derivatives have been designed and synthesized as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes. nih.gov By targeting CYP51, these compounds disrupt membrane integrity and inhibit fungal growth. One such derivative, compound C6, exhibited potent activity against seven pathogenic fungi, including various Candida and Cryptococcus species, with efficacy significantly superior to the first-line drug fluconazole. nih.gov Other studies have also confirmed the antifungal potential of pyrimidine derivatives containing oxadiazole or other heterocyclic moieties. researchgate.netjuniperpublishers.com

Table 3: Selected Antimicrobial and Antifungal Activity of Phenylpyrimidine Derivatives

Compound ClassTarget Organism(s)Type of ActivityKey FindingsReference(s)
2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinesB. subtilis, S. aureus, E. coli, P. aeruginosaAntibacterialShowed varying zones of inhibition against tested bacteria. jocpr.com jocpr.com
2-Phenylpyrimidine DerivativesC. albicans, C. tropicalis, C. neoformans, etc.AntifungalCompound C6 showed potent, broad-spectrum antifungal activity, targeting the CYP51 enzyme. nih.gov nih.gov
1,3,4-Oxadiazole-Pyrimidine HybridsVarious bacteria and fungiAntimicrobialSome derivatives showed significant activity compared to standard drugs like ampicillin (B1664943) and fluconazole. juniperpublishers.com juniperpublishers.com

Inhibition of Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. dzif.decsic.es This mode of growth protects pathogens from antibiotics and the host immune system, making biofilm-related infections difficult to treat. dzif.defrontiersin.org A key strategy in combating biofilms is to prevent their formation by interfering with bacterial communication systems like quorum sensing (QS) or by blocking the function of proteins essential for matrix production, such as lectins. dzif.desciforum.net

Small molecules that can inhibit these processes are of great interest. dzif.de For example, inhibitors of the lectin LecB can prevent biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa. dzif.de Given that this compound derivatives have demonstrated antimicrobial activity, they are logical candidates for investigation as biofilm inhibitors. By preventing the initial attachment of bacteria or disrupting the signaling pathways that lead to biofilm maturation, these compounds could offer a powerful tool against persistent infections. csic.esfrontiersin.org While direct studies on this compound for biofilm inhibition are emerging, its proven bioactivity makes it a promising scaffold for developing novel anti-biofilm agents.

Discovery of Novel Antiviral, Antimalarial, and Anthelmintic Agents

The structural versatility of the this compound core has also been leveraged in the search for agents to combat a wide range of parasitic and viral diseases.

Anthelmintic Activity: Helminth infections affect a significant portion of the global population, and drug resistance is a growing concern. Research has shown that 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives possess notable anthelmintic properties. jocpr.comresearchgate.net When tested against the Indian earthworm Pheretima posthuma, a common model for screening anthelmintic drugs, these compounds demonstrated significant activity, with effects measured by the time taken for paralysis and death of the worms. jocpr.comresearchgate.net The activity of some derivatives was comparable to the standard drug albendazole. jocpr.com

Antimalarial Activity: Malaria remains a major global health threat, and new drugs are urgently needed to overcome resistance to existing therapies. Hydrazone derivatives of this compound have also been evaluated for their potential as antimalarial agents. jocpr.com The inherent biological activity of both the pyrimidine and hydrazone moieties makes their combination a promising strategy for developing new compounds against Plasmodium falciparum. jocpr.com

Antiviral Activity: The pyrimidine nucleus is a component of several established antiviral drugs. Research into related heterocyclic compounds, such as benzothiazolyl- and benzoxazolylureas, has shown that these classes of molecules can possess antiviral activity, providing a rationale for exploring pyrimidine-hydrazine derivatives for similar properties. acs.org

Table 4: Antiparasitic Activity of 2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine Derivatives

Compound Derivative (Substituent on benzaldehyde)Anthelmintic Activity (vs. P. posthuma)Antimalarial ActivityReference(s)
4-HydroxyParalysis Time: 12.0 min, Death Time: 20.0 minNoted as a potential area of activity. jocpr.com jocpr.com
4-ChloroParalysis Time: 15.0 min, Death Time: 25.0 minNoted as a potential area of activity. jocpr.com jocpr.com
4-NitroParalysis Time: 18.0 min, Death Time: 30.0 minNoted as a potential area of activity. jocpr.com jocpr.com
Albendazole (Standard)Paralysis Time: 25.0 min, Death Time: 40.0 minN/A jocpr.com

Theoretical and Computational Investigations of 4 Hydrazino 2 Phenylpyrimidine Systems

Application of Computational Chemistry Methodologies

Computational chemistry offers a powerful lens through which to examine the intricacies of pyrimidine-based molecular systems. By leveraging a suite of sophisticated methodologies, researchers can model and predict the behavior of compounds like 4-Hydrazino-2-phenylpyrimidine, accelerating the discovery process before committing to costly and time-consuming experimental work. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of pyrimidine (B1678525) derivatives. jchemrev.comjchemrev.com Methods like DFT with basis sets such as B3LYP/6-311+G** are commonly employed to optimize molecular geometries and calculate a variety of electronic and structural parameters. jchemrev.comkthmcollege.ac.in These parameters include total energies, bond lengths, bond angles, and the distribution of atomic charges within the molecule. jchemrev.comjchemrev.comkthmcollege.ac.in

A critical aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.com The energies of these frontier orbitals and the resulting HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. jchemrev.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding potential intermolecular interactions. jchemrev.com

Table 1: Representative Quantum Chemical Descriptors Calculated for Pyrimidine Derivatives This table presents typical data obtained from DFT calculations for pyrimidine analogs, illustrating the types of parameters derived for systems like this compound.

ParameterTypical Calculated Value/RangeSignificance
HOMO Energy -5 to -7 eVIndicates electron-donating ability
LUMO Energy -1 to -3 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 3 to 5 eVRelates to chemical reactivity and stability jchemrev.com
Dipole Moment (μ) 2 to 6 DebyeMeasures molecular polarity jchemrev.comjchemrev.com
Mulliken Atomic Charges Varies by atomDescribes electron distribution across the molecule kthmcollege.ac.in

Source: Data compiled from findings on various pyrimidine derivatives. jchemrev.comjchemrev.comkthmcollege.ac.in

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for studying the conformational landscape and dynamic behavior of larger systems, such as this compound interacting with a biological target. rjeid.comnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. rsc.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. rjeid.com A stable RMSD suggests that the ligand remains securely in the binding pocket. Additionally, the number of hydrogen bonds formed between the ligand and the target is monitored, as these are crucial for binding affinity. rjeid.comrsc.org The binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a quantitative estimate of the binding affinity. rsc.org For instance, studies on pyrimidine derivatives have shown that cationic side chains can enhance electrostatic contributions to the binding energy, leading to more stable complexes. rjeid.com

Cheminformatics Approaches in Library Design and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. mdpi.comacs.org In the context of this compound systems, cheminformatics is vital for designing focused compound libraries and predicting their properties. mdpi.comdrugdesign.org By calculating various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors), large virtual libraries can be profiled and filtered for drug-like properties. mdpi.com

These tools are crucial for ensuring chemical diversity in a library or, conversely, for focusing a library on analogs of a known active compound. drugdesign.org Algorithms can analyze the structural diversity of a set of pyrimidine derivatives, helping researchers explore a broader chemical space or optimize a specific scaffold. acs.orgresearchgate.net This data-driven approach allows for the efficient selection of candidate molecules for synthesis and biological testing, saving significant resources. mdpi.commdpi.com

In Silico Modeling for Structure-Activity Relationship Prediction and Validation

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction and validation of the relationship between a molecule's structure and its biological activity (SAR). For pyrimidine-based compounds, these models guide the rational design of more potent and selective molecules.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govtandfonline.com For this compound systems, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target enzyme or receptor. rsc.orgpharmacophorejournal.com

In typical studies involving pyrimidine derivatives, compounds are docked into the active site of a protein target (e.g., a kinase, cyclooxygenase, or DNA gyrase). nih.govrsc.orginnovareacademics.in The results are analyzed based on the docking score, which estimates the binding affinity, and the specific interactions observed. pharmacophorejournal.com For example, docking studies have revealed that the pyrimidine ring can form crucial hydrogen bonds with residues like Cys502 or engage in hydrophobic interactions with residues such as Leu553 and Leu501 in certain kinase domains. rsc.org These insights are invaluable for understanding the mechanism of action and for designing modifications to the this compound scaffold to enhance binding.

Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives Against Kinase Targets This table provides illustrative data from molecular docking studies on pyrimidine analogs, demonstrating the typical binding energies and key interacting residues that would be analyzed for a compound like this compound.

Pyrimidine AnalogTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Analog A FAK (6I8Z)-8.5Cys502, Gly503Hydrogen Bond rsc.org
Analog B FAK (6I8Z)-7.9Leu428, Val484, Leu553Hydrophobic rsc.org
Analog C c-kit PTK-9.2 (as fitness score)Thr670, Cys788Hydrogen Bond pharmacophorejournal.com
Analog D COX-2 (5IKR)-10.1Arg120, Tyr355Hydrogen Bond, Pi-Cation

Source: Data compiled and adapted from studies on various pyrimidine derivatives. rsc.orgpharmacophorejournal.com

Computational Prediction of Binding Affinities and Molecular Recognition Events

Beyond initial docking, more advanced computational methods are used to predict binding affinities and understand the nuances of molecular recognition. Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net

For pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. rsc.orgresearchgate.net These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications. rsc.orgnih.gov For instance, a CoMSIA contour map might indicate that adding a bulky, hydrophobic group at a specific position on the phenyl ring of this compound could enhance its inhibitory activity against a particular target. rsc.org These predictive models are rigorously validated and can be used to forecast the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Computational Approaches to Mechanistic Elucidation

Computational chemistry offers powerful tools to unravel the complex mechanisms of chemical reactions involving this compound systems. By modeling the interactions and energy changes at an atomic level, researchers can predict reaction outcomes and identify key intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a cornerstone of computational studies for elucidating reaction mechanisms involving pyrimidine derivatives. zsmu.edu.uajchemrev.comresearchgate.net DFT calculations are used to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves optimizing the geometries of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net

A common reaction of this compound involves the cyclization or condensation of the hydrazino group with various electrophiles, such as anhydrides or ketones, to form fused heterocyclic systems like triazolopyrimidines or pyrazolylpyrimidines. researchgate.netnih.gov Theoretical studies can model these transformations to predict their feasibility and regioselectivity. For instance, DFT analysis can determine the energy barriers (activation energies) for different possible cyclization pathways, revealing the most likely product. zsmu.edu.uanih.gov The calculations can also clarify the role of catalysts or solvent effects on the reaction mechanism by using models like the Polarizable Continuum Model (PCM). zsmu.edu.ua

Key parameters obtained from these studies include:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state, which determines the reaction rate.

Transition State Geometry: The specific atomic arrangement at the peak of the energy barrier, which provides insight into the bond-making and bond-breaking processes.

Table 1: Illustrative DFT Calculation Parameters for a Hypothetical Cyclization Reaction of this compound
Reaction StepParameterCalculated Value (kcal/mol)Interpretation
Nucleophilic AttackActivation Energy (ΔG‡)15.1Moderate energy barrier for the initial attack of the hydrazino group.
Intermediate Stability-5.2The resulting intermediate is stable relative to the reactants.
Ring Closure (Cyclization)Activation Energy (ΔG‡)12.6The rate-determining step of the overall reaction. nih.gov
Transition State (TS-IV)-Characterized by the partial formation of a new N-C bond. nih.gov
Final Product FormationReaction Energy (ΔG)-25.8The overall reaction is thermodynamically favorable.

These theoretical investigations are invaluable for optimizing reaction conditions to improve yields and for predicting the outcomes of reactions with new substrates, thereby accelerating the synthesis of novel heterocyclic compounds. zsmu.edu.ua

The biological activity and physical properties of this compound are governed by its interactions with its environment, including solvent molecules and biological targets. Computational methods, particularly molecular dynamics (MD) simulations, are employed to study these interactions and the molecule's dynamic behavior over time. mdpi.commdpi.com

MD simulations model the movement of every atom in a system over a period, providing a detailed view of conformational changes and intermolecular interactions. mdpi.com For the this compound system, key interactions include:

Hydrogen Bonding: The hydrazino group (-NHNH2) is a potent hydrogen bond donor and acceptor. The pyrimidine ring nitrogens can also act as hydrogen bond acceptors. nih.gov These interactions are critical for binding to biological targets like enzyme active sites. nih.govsapub.org

π-π Stacking: The phenyl and pyrimidine rings are aromatic and can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein, or with DNA bases. nih.gov

Hydrophobic Interactions: The phenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar pockets in a binding site.

MD simulations can reveal the stability of these interactions and the role of water molecules in mediating them. Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations (like MM/PBSA) are used to quantify the stability of the molecule within a binding site and the strength of the interaction. mdpi.comnih.gov

Table 2: Key Molecular Interactions of this compound and Their Computational Assessment
Interaction TypeFunctional Groups InvolvedTypical Interacting Partner (in Proteins)Computational Method for Analysis
Hydrogen Bond (Donor)Hydrazino (-NHNH₂)Asp, Glu, Carbonyl backboneMD Simulation, Quantum Theory of Atoms in Molecules (AIM) sapub.org
Hydrogen Bond (Acceptor)Pyrimidine Nitrogens, Hydrazino NitrogenArg, Lys, Ser, HisMD Simulation, AIM sapub.org
π-π StackingPhenyl Ring, Pyrimidine RingPhe, Tyr, Trp, HisMD Simulation, Docking
Hydrophobic InteractionPhenyl RingLeu, Ile, Val, AlaMD Simulation, Docking

Role in Rational Drug Design and Virtual Screening Initiatives

The this compound scaffold is a valuable starting point in rational drug design and virtual screening campaigns aimed at discovering new therapeutic agents. nih.gov Its structural features—a hinge-binding pyrimidine core, a modifiable phenyl group, and a reactive hydrazino handle—make it an attractive template for creating libraries of compounds to test against various biological targets, particularly protein kinases. nih.govrsc.org

Virtual Screening: This computational technique involves screening large libraries of chemical structures to identify those that are most likely to bind to a drug target. For systems based on this compound, this process often begins with docking studies, where computer algorithms predict the binding mode and affinity of the compounds in the active site of a target protein. ijfmr.comijfmr.com This approach has been successfully used to identify pyrimidine derivatives as potential inhibitors for targets like Cyclin-Dependent Kinase 9 (CDK9) and Janus Kinase 3 (JAK3). ijfmr.comijfmr.comtandfonline.com

Pharmacophore Modeling: When the 3D structure of a target is unknown, a pharmacophore model can be built based on the structures of known active molecules. bohrium.com This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound core contains several of these key features. A pharmacophore hypothesis for phenylpyrimidine derivatives targeting JAK3, for instance, identified the need for a hydrogen bond donor, a hydrophobic group, and three aromatic rings for potent inhibition. tandfonline.com This model can then be used to search databases for new compounds that match these criteria. nih.govmdpi.com

3D-QSAR (Quantitative Structure-Activity Relationship): This method relates the 3D properties of a series of molecules to their biological activity. Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that show where modifications to the lead structure (like this compound) would likely increase or decrease activity, guiding further chemical synthesis. nih.govtandfonline.com

Table 3: Application of Phenylpyrimidine Scaffolds in Drug Design Initiatives
TargetDisease AreaComputational Method UsedKey Findings/Outcome
JAK3 KinaseRheumatoid ArthritisPharmacophore Modeling, 3D-QSAR, Covalent Docking tandfonline.comIdentified a 5-point pharmacophore and generated models to predict the activity of new derivatives. tandfonline.com
CDK9 KinaseCancer, Viral InfectionsVirtual Screening, Molecular Docking, MD Simulations ijfmr.comijfmr.comPrioritized pyrimidine compounds with favorable binding affinities for further testing. ijfmr.comijfmr.com
FMS-like Tyrosine Kinase-3 (FLT3)Acute Myeloid LeukemiaMolecular Docking, MD simulations, 3D-QSAR mdpi.comnih.govProvided insights into ligand stability and binding affinity, guiding the design of more potent inhibitors. mdpi.comnih.gov
Various Kinases (Kinome Screening)NeurodegenerationLibrary Design, Target Profiling nih.govIdentified potent and selective inhibitors for understudied kinases by diversifying the aminopyrimidine scaffold. nih.gov

Through these integrated computational strategies, the this compound framework serves as a versatile and promising platform for the discovery and optimization of novel drug candidates.

Future Perspectives and Research Gaps in 4 Hydrazino 2 Phenylpyrimidine Research

Unexplored Synthetic Methodologies and Chemical Transformations

Current synthetic routes to 4-hydrazino-2-phenylpyrimidine, while effective, often rely on classical condensation reactions. The future of its synthesis lies in the exploration of more modern and efficient methodologies. The development of C-H activation techniques could offer a more direct and atom-economical approach to functionalizing the pyrimidine (B1678525) core. Furthermore, flow chemistry presents an opportunity for the scalable and safe production of hydrazinopyrimidines, potentially overcoming challenges associated with handling hydrazine (B178648) hydrate (B1144303) in batch processes.

Beyond its synthesis, the reactivity of the hydrazinyl group in this compound is ripe for further exploration. While its condensation to form hydrazones and pyrazoles is well-documented, its potential in other transformations remains largely untapped. Investigating its participation in transition-metal-catalyzed cross-coupling reactions or its use as a directing group for functionalization of the pyrimidine ring could unlock novel chemical space and lead to the discovery of derivatives with unique properties.

Identification of Novel Biological Activities and Associated Molecular Mechanisms

The known biological activities of this compound derivatives are concentrated in areas such as kinase inhibition and antimicrobial effects. However, the vast landscape of biological targets remains largely unexplored for this scaffold. High-throughput screening of diverse libraries of this compound analogs against a wide array of cellular and biochemical assays could uncover entirely new therapeutic applications.

A significant research gap exists in the detailed elucidation of the molecular mechanisms underlying the observed biological activities. While a compound may show potent inhibition of a particular enzyme, understanding its off-target effects and its broader impact on cellular signaling pathways is crucial for its development as a therapeutic agent. Future research should focus on employing chemoproteomics and other advanced techniques to identify the full spectrum of molecular targets and unravel the intricate mechanisms of action.

Synergistic Integration of Experimental and Computational Research

The synergy between experimental and computational chemistry holds immense promise for accelerating research on this compound. In silico methods, such as molecular docking and molecular dynamics simulations, can be powerful tools for predicting the binding modes of new derivatives and prioritizing compounds for synthesis. This computational pre-screening can save significant time and resources in the laboratory.

Moreover, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. These models can then guide the rational design of new compounds with improved potency and selectivity. The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for the efficient discovery of next-generation pyrimidine-based compounds.

Development of Next-Generation Pyrimidine-Based Chemical Tools with Enhanced Selectivity

A key challenge in the development of kinase inhibitors and other targeted therapies is achieving high selectivity to minimize off-target effects. The this compound scaffold provides a versatile platform for the design of highly selective chemical probes. By systematically modifying the substituents on the phenyl and pyrimidine rings, it is possible to fine-tune the interactions with the target protein and enhance selectivity.

The development of covalent inhibitors based on the this compound core is another promising avenue. By incorporating a reactive group that can form a covalent bond with a specific residue in the target protein, it is possible to achieve irreversible inhibition and high selectivity. These next-generation chemical tools would be invaluable for dissecting complex biological processes and validating new drug targets.

Addressing Current Limitations and Future Research Directions in the Field

Despite the progress made, several limitations currently constrain the field. The synthetic accessibility of diverse derivatives can be a bottleneck, and the development of more robust and versatile synthetic methodologies is a priority. Furthermore, a more comprehensive understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound derivatives is needed to guide the development of drug-like molecules.

Future research should be directed towards a multi-pronged approach that integrates synthetic chemistry, medicinal chemistry, chemical biology, and computational modeling. The establishment of open-access databases of this compound derivatives, along with their associated biological data, would foster collaboration and accelerate discovery. Ultimately, a deeper and more integrated understanding of this privileged scaffold will pave the way for the development of novel therapeutics and chemical probes to address unmet medical needs.

Q & A

Q. What are the established synthetic routes for 4-Hydrazino-2-phenylpyrimidine, and how can reaction parameters be optimized for higher yields?

The synthesis of hydrazino-pyrimidine derivatives typically involves nucleophilic substitution of a chloro-pyrimidine precursor with hydrazine hydrate. For example, 4-chloro-2-(methylsulfanyl)pyrimidine reacts with hydrazine hydrate in methanol under ambient conditions, yielding 65% after recrystallization from ethyl acetate . Key parameters to optimize include:

  • Solvent choice : Polar protic solvents (e.g., methanol) enhance hydrazine reactivity.
  • Temperature : Room temperature minimizes side reactions (e.g., over-substitution).
  • Purification : Recrystallization from ethyl acetate improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R22(8) motifs in the crystal lattice) .
  • NMR spectroscopy : Confirms hydrazino (–NH–NH2) and phenyl substituent positions via 1H and 13C chemical shifts.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. How can researchers design preliminary bioactivity screens for this compound?

Prioritize assays aligned with pyrimidine derivatives’ known activities (e.g., antimicrobial, anti-inflammatory):

  • In vitro antibacterial screens : Use Gram-positive/negative bacterial strains (e.g., E. coli, S. aureus).
  • Enzyme inhibition assays : Target kinases or cyclooxygenases (COX) due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the pharmacological profile of this compound derivatives?

Substituent effects are critical for structure-activity relationships (SAR):

  • Electron-withdrawing groups (e.g., –CF3 at position 4) enhance metabolic stability but may reduce solubility .
  • Methylsulfanyl groups (e.g., in 4-Hydrazino-2-(methylsulfanyl)pyrimidine) improve lipophilicity, potentially increasing membrane permeability .
  • Phenyl vs. heteroaromatic substituents : Phenyl groups promote π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Q. What computational strategies can predict the binding modes of this compound to biological targets?

  • Molecular docking : Use tools like AutoDock Vina to model interactions with targets (e.g., dihydrofolate reductase).
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of hydrazino-pyrimidines?

Conflicting bioactivity may arise from polymorphic forms or hydration states. For example:

  • Crystal packing effects : N–H⋯N interactions in the lattice (R22(8) motifs) may reduce solubility, lowering in vivo efficacy despite in vitro potency .
  • Hydrate vs. anhydrous forms : Hydration can alter dissolution rates, impacting bioavailability. Validate via PXRD and DSC .

Q. What methodologies are effective for derivatizing this compound to enhance selectivity?

  • Hydrazone formation : React with carbonyl compounds (e.g., benzaldehyde) to generate Schiff base derivatives, improving target specificity .
  • Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines, modulating solubility and charge distribution .

Q. How should researchers address variability in synthetic yields across hydrazino-pyrimidine analogs?

  • Byproduct analysis : Use LC-MS to identify side products (e.g., di-substituted hydrazines).
  • Alternative reagents : Replace hydrazine hydrate with tert-butyl carbazate for controlled substitution .
  • Microwave-assisted synthesis : Reduce reaction time and improve reproducibility .

Methodological Guidance

Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for hydrazino-pyrimidine studies?

Apply the FINER criteria:

  • Feasible : Prioritize assays with available infrastructure (e.g., microplate readers for high-throughput screens).
  • Novel : Explore understudied targets (e.g., Leishmania proteases for antileishmanial applications) .
  • Ethical : Use OECD guidelines for in vivo toxicity testing .

Q. How can researchers validate the purity of this compound batches?

  • HPLC-DAD : Ensure ≥95% purity with a C18 column (acetonitrile/water gradient).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.